3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of the benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability due to the trifluoroethyl group.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzamide: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
N-(2,2,2-Trifluoroethyl)benzamide: Similar structure but without the methyl groups on the benzene ring.
4-Methoxy-3,5-dimethyl-N-(2,2,2-trifluoroethyl)benzamide: Contains an additional methoxy group, which can alter its reactivity and applications.
Uniqueness
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both the trifluoroethyl group and the methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dimethyl-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-7-3-8(2)5-9(4-7)10(16)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXMIZRDMKTLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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